
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is a complex organic compound that features a brominated indole moiety and a piperazine ring with a formyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid typically involves multiple steps. One common approach starts with the bromination of indole to obtain 6-bromoindole. This intermediate is then subjected to a series of reactions to introduce the piperazine ring and the formyl group. The final step involves the acylation of the piperazine derivative with acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: The major product would be this compound.
Reduction: The major product would be (6-bromo-1H-indol-3-yl)(4-hydroxymethylpiperazin-1-yl)acetic acid.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted indole derivatives.
科学的研究の応用
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of brominated indole derivatives on biological systems.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole moiety may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
6-bromoindole: A simpler compound that lacks the piperazine and formyl groups.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
(4-formylpiperazin-1-yl)acetic acid: A compound that lacks the brominated indole moiety.
Uniqueness
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is unique due to the combination of its brominated indole and piperazine moieties
特性
分子式 |
C15H16BrN3O3 |
|---|---|
分子量 |
366.21 g/mol |
IUPAC名 |
2-(6-bromo-1H-indol-3-yl)-2-(4-formylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C15H16BrN3O3/c16-10-1-2-11-12(8-17-13(11)7-10)14(15(21)22)19-5-3-18(9-20)4-6-19/h1-2,7-9,14,17H,3-6H2,(H,21,22) |
InChIキー |
HWXZZRRUZCGHGC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C=O)C(C2=CNC3=C2C=CC(=C3)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)
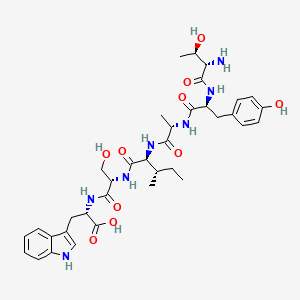


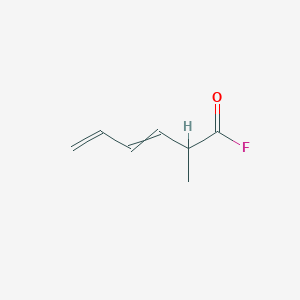
![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)

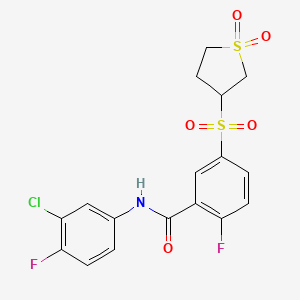
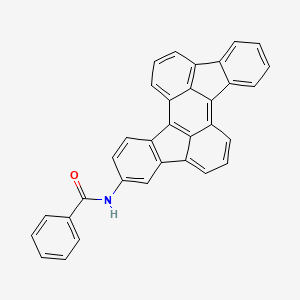
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
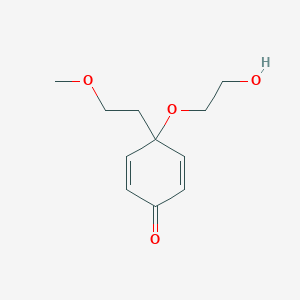
![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)
![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
